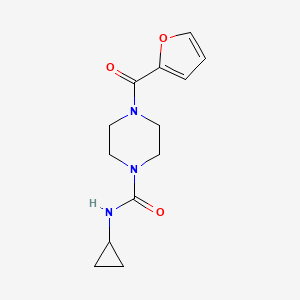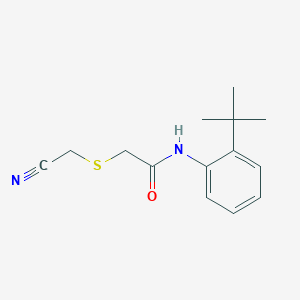
N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide, also known as BMS-806, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. In
科学研究应用
N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been extensively studied for its potential applications in research. As a potent inhibitor of CK2, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Moreover, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide involves the inhibition of CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and DNA damage repair. CK2 has been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. By inhibiting CK2, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide can disrupt these cellular processes and potentially halt the progression of these diseases.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide inhibits the activity of CK2 in a dose-dependent manner, with an IC50 value of 0.9 nM. Moreover, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. In animal studies, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have anti-inflammatory effects, reduce tumor growth, and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide is its potency as a CK2 inhibitor. This makes it a valuable tool for studying the role of CK2 in various cellular processes and diseases. Moreover, N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one of the limitations of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide is its potential off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide. One direction is to further investigate the potential applications of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide in the treatment of cancer, inflammation, and neurodegenerative disorders. Moreover, future studies could focus on understanding the molecular mechanisms underlying the effects of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide on cellular processes and diseases. Finally, the development of more potent and selective CK2 inhibitors could lead to the discovery of new therapeutic agents for various diseases.
合成方法
The synthesis of N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide involves a multistep process that starts with the reaction of 2-tert-butylphenylacetic acid with thionyl chloride to form 2-tert-butylphenylacetyl chloride. This intermediate is then reacted with sodium cyanide to form 2-tert-butylphenylacetonitrile, which is subsequently reacted with thioacetic acid to form N-(2-tert-butylphenyl)-2-(sulfanyl)acetamide. Finally, this intermediate is reacted with cyanogen bromide to form N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide.
属性
IUPAC Name |
N-(2-tert-butylphenyl)-2-(cyanomethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-14(2,3)11-6-4-5-7-12(11)16-13(17)10-18-9-8-15/h4-7H,9-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYLPPCYCMTWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CSCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

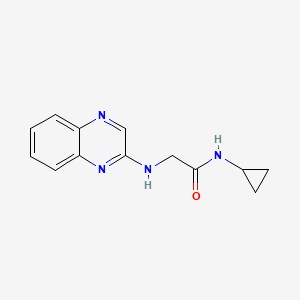

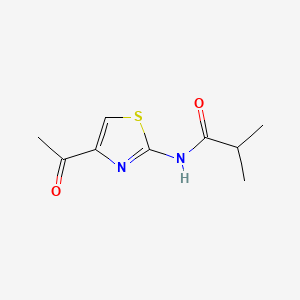
![N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7529186.png)
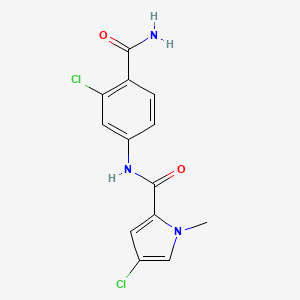

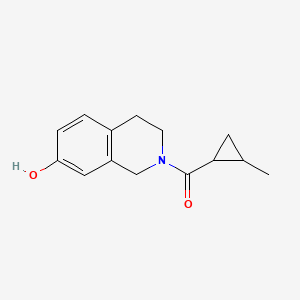

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)
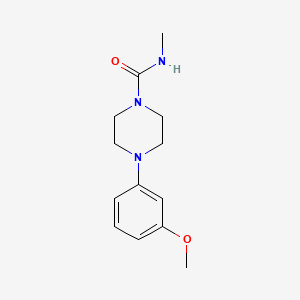
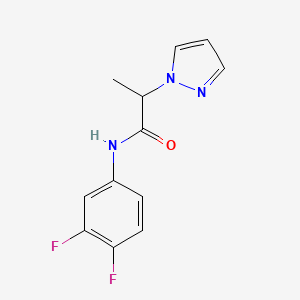
![4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7529247.png)
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
